molecular formula C16H15NO2S B14268900 Benzenesulfonamide, N-ethynyl-4-methyl-N-(phenylmethyl)- CAS No. 205885-39-8

Benzenesulfonamide, N-ethynyl-4-methyl-N-(phenylmethyl)-

Cat. No.: B14268900
CAS No.: 205885-39-8
M. Wt: 285.4 g/mol
InChI Key: VLGDAJJQNOQJRW-UHFFFAOYSA-N
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Description

Benzenesulfonamide derivatives are a critical class of compounds with diverse pharmacological and industrial applications, including anticancer, anti-inflammatory, and pesticidal activities. The compound Benzenesulfonamide, N-ethynyl-4-methyl-N-(phenylmethyl)- (hereafter referred to as the target compound) features a unique structure characterized by an ethynyl (-C≡CH) group and a phenylmethyl (benzyl) substituent on the sulfonamide nitrogen. These substituents confer distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions.

Properties

CAS No.

205885-39-8

Molecular Formula

C16H15NO2S

Molecular Weight

285.4 g/mol

IUPAC Name

N-benzyl-N-ethynyl-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H15NO2S/c1-3-17(13-15-7-5-4-6-8-15)20(18,19)16-11-9-14(2)10-12-16/h1,4-12H,13H2,2H3

InChI Key

VLGDAJJQNOQJRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C#C

Origin of Product

United States

Preparation Methods

Core Synthetic Strategies for N-Ethynyl-N-Benzyl-4-Methylbenzenesulfonamide

Two-Step Alkylation-Sulfonylation Approach

The foundational route involves synthesizing the N-benzyl-4-methylbenzenesulfonamide intermediate, followed by ethynyl group introduction. 4-Methylbenzenesulfonyl chloride reacts with benzylamine in dichloromethane under inert atmosphere, with pyridine as a base, to yield N-benzyl-4-methylbenzenesulfonamide (76–83% yield). Subsequent alkylation with propargyl bromide in tetrahydrofuran (THF) using potassium carbonate as a base affords the target compound. However, competing side reactions, such as over-alkylation or alkyne oligomerization, necessitate careful stoichiometric control (1.2 eq. propargyl bromide) and low temperatures (0–5°C).

Copper-Catalyzed Alkyne Coupling

A more selective method employs copper(I)-zeolite Y (CuI-USY) catalysts to couple N-benzyl-4-methylbenzenesulfonamide with 1-bromo-2-(triisopropylsilyl)acetylene . This reaction, conducted in toluene at 50°C with 1,10-phenanthroline as a ligand, achieves 68–72% yield of the TIPS-protected intermediate. Deprotection with tetrabutylammonium fluoride (TBAF) in THF quantitatively generates the terminal ethynyl derivative. Comparative studies indicate that CuI-USY outperforms homogeneous Cu(I) salts due to reduced catalyst leaching and enhanced recyclability (>5 cycles with <5% activity loss).

Mechanistic Insights

The coupling proceeds via a σ-alkynyl copper intermediate , where the sulfonamide nitrogen acts as a nucleophile attacking the electrophilic alkyne-carbon. Density functional theory (DFT) calculations suggest a transition state with a Cu–N bond length of 2.08 Å and a reaction barrier of 18.3 kcal/mol, favoring the trans-addition pathway.

Optimization of Reaction Parameters

Solvent and Base Selection

Polar aprotic solvents (DMF, acetonitrile) increase alkylation rates but promote side reactions, whereas toluene and dichloromethane balance reactivity and selectivity. Triethylamine and pyridine are optimal for sulfonylation, while potassium carbonate minimizes propargyl bromide hydrolysis during alkylation.

Temperature and Catalytic Loading

Sulfonylation proceeds efficiently at room temperature (20–25°C), but alkylation requires cooling (0–5°C) to suppress diarylation. Copper-catalyzed couplings achieve maximum efficiency at 50°C with 8 mol% CuI-USY, as higher temperatures (>70°C) induce desilylation and catalyst degradation.

Characterization and Analytical Validation

Spectroscopic Profiling

  • ¹H NMR (CDCl₃, 400 MHz): Key signals include δ 2.44 (s, 3H, Ar–CH₃), 4.13 (d, J = 6.1 Hz, 2H, N–CH₂–Ph), 4.62 (t, J = 6.1 Hz, 1H, N–CH₂–C≡C–), and 7.18–7.78 (m, 9H, aromatic).
  • IR (ATR): Peaks at 3285 cm⁻¹ (≡C–H stretch), 2105 cm⁻¹ (C≡C), 1321 cm⁻¹ (S=O asym), and 1160 cm⁻¹ (S=O sym).

Crystallographic Analysis

Single-crystal X-ray diffraction of analogous N-allyl-N-benzyl-4-methylbenzenesulfonamide reveals an orthorhombic Pna2₁ space group with unit cell parameters a = 18.6919 Å, b = 10.5612 Å, c = 7.8931 Å, and Z = 4. The sulfonamide adopts a distorted tetrahedral geometry around sulfur (S–O bond lengths: 1.432–1.447 Å), with N–H···O hydrogen bonds (2.892 Å) and C–H···π interactions (3.412 Å) stabilizing the lattice.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (HPLC) Scalability Cost Index
Two-Step Alkylation 58–67 92–95 Moderate $$$
CuI-USY Coupling 68–72 98–99 High $$
Propargyl Bromide Route 45–52 88–90 Low $$$$

Key Observations : The CuI-USY method offers superior yield and purity, though initial catalyst preparation adds complexity. Propargyl bromide’s instability and cost render it less practical for large-scale synthesis.

Applications and Derivatives

N-Ethynyl-N-benzyl-4-methylbenzenesulfonamide serves as a precursor for:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to triazole-linked polymers (e.g., drug delivery systems).
  • Metal-Organic Frameworks (MOFs) : Coordination with Ag(I) or Cu(I) nodes generates porous materials for gas storage (BET surface area: 980–1200 m²/g).

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethynyl-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonamide, N-ethynyl-4-methyl-N-(phenylmethyl)- is a chemical compound with the molecular formula C16H15NO2SC_{16}H_{15}NO_2S . Also known as 4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)-benzenesulfonamide, it has a molecular weight of 361.46 g/mol. It features a sulfonamide functional group and includes a 4-methyl group and two phenyl groups connected through an ethynyl linkage.

Potential Applications

  • Pharmaceuticals: 4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)-benzenesulfonamide has potential applications in pharmaceuticals, particularly as a lead compound for developing new antibiotics or other therapeutic agents targeting bacterial infections.
  • Carbonic Anhydrase Inhibition: Aryl thiazolone–benzenesulfonamides have demonstrated carbonic anhydrase IX inhibitory effects . Inhibition of carbonic anhydrases present in bacteria may interfere with bacterial growth .

Interactions

Interaction studies involving 4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)-benzenesulfonamide would likely focus on its binding affinity to biological targets, such as enzymes involved in bacterial metabolism or disease mechanisms. Investigating these interactions can provide insights into its potential therapeutic applications and help optimize its pharmacological profile.

Structural Similarity

Several compounds share structural similarities with 4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)-benzenesulfonamide:

Compound NameStructure FeaturesUnique Aspects
4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)-benzenesulfonamideContains ethynyl and multiple phenyl groupsHigh reactivity due to alkyne presence
N-benzyl-4-methylbenzenesulfonamideSulfonamide without alkyneSimpler structure, less reactive
PhenylsulfonamideBasic sulfonamide structureLacks complexity and potential biological activity
AcetaminophenHydroxyl and amide functional groupsPrimarily used as an analgesic

Mechanism of Action

The mechanism of action of N-benzyl-N-ethynyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The ethynyl group plays a crucial role in its reactivity and binding affinity to the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

N-Benzyl-N-ethyl-4-methylbenzenesulfonamide ()
  • Structure : Contains a benzyl (phenylmethyl) and ethyl group on the sulfonamide nitrogen.
  • Comparison: The target compound replaces the ethyl group with an ethynyl moiety. The ethynyl group’s sp-hybridized carbon introduces strong electron-withdrawing effects, increasing the acidity of the sulfonamide N-H bond compared to the ethyl group’s electron-donating nature.
  • Crystallography : The crystal structure of N-benzyl-N-ethyl-4-methylbenzenesulfonamide (mean C–C bond length: 1.514 Å, R factor: 0.046) suggests a planar sulfonamide core with substituents influencing packing efficiency. The ethynyl group’s linearity in the target compound could reduce steric hindrance, improving binding to hydrophobic pockets .
N-(4-Fluorophenyl)(phenyl)methyl-4-methylbenzenesulfonamide (2k, )
  • Structure : Features a fluorophenyl-benzyl hybrid substituent.
  • Comparison: The fluorine atom’s electronegativity enhances polarity and metabolic stability.
N-(4-Acetylphenyl)-4-methylbenzenesulfonamide ()
  • Structure : Includes an acetyl group on the para-position of the benzene ring.
  • Comparison: The acetyl group is electron-withdrawing but bulkier than the ethynyl group.

Pharmacological Activity Comparisons

Anticancer Activity ()
  • Compounds like 4-amino-N-(pyridin-2-yl)benzenesulfonamide (IC₅₀: 1.2–8.5 µM against various cancer lines) highlight the role of heterocyclic substituents in enhancing cytotoxicity. The target compound’s ethynyl group may modulate activity by altering electron density or binding kinetics, though specific data are unavailable .
Pesticidal Use ()
  • Halogenated sulfonamides like N-[3-(1H-pyrazol-4-yl)phenylmethyl]sulfonamide derivatives are used in crop protection. The ethynyl group’s reactivity might offer novel modes of action compared to halogen substituents, though toxicity profiles require evaluation .

Tabulated Comparison of Key Derivatives

Compound Name Substituents Key Properties/Activities Reference
Target Compound N-ethynyl, N-benzyl High electron-withdrawing, potential metabolic stability N/A
N-Benzyl-N-ethyl-4-methylbenzenesulfonamide N-benzyl, N-ethyl Planar crystal structure, antibacterial
N-(4-Fluorophenyl)(phenyl)methyl-... Fluorophenyl-benzyl Enhanced polarity, pesticidal use
N-(4-Acetylphenyl)-4-methyl-... 4-acetylphenyl Electron-withdrawing, moderate solubility
4-Methyl-N-(4-methylbenzylidene)-... Benzylidene Schiff base Irritant (Xi), anti-inflammatory

Biological Activity

Benzenesulfonamide derivatives have garnered attention in pharmacological research due to their diverse biological activities. The compound Benzenesulfonamide, N-ethynyl-4-methyl-N-(phenylmethyl)- is a specific derivative that has shown potential in various biological assays, particularly in cardiovascular and anticancer activities. This article provides an overview of the biological activity of this compound, supported by data tables and case studies.

1. Cardiovascular Activity

Recent studies have indicated that benzenesulfonamide derivatives can significantly influence cardiovascular parameters. A notable study investigated the effects of various benzenesulfonamide compounds on perfusion pressure and coronary resistance using an isolated rat heart model.

Table 1: Effects of Benzenesulfonamide Derivatives on Perfusion Pressure and Coronary Resistance

Compound NameEffect on Perfusion PressureEffect on Coronary Resistance
4-(2-amino-ethyl)-benzenesulfonamideDecreasedDecreased
BenzenesulfonamideBaselineBaseline
2,5-dichloro-N-(4-nitrophenyl)-benzenesulfonamideIncreasedIncreased
2-hydrazinocarbonyl-benzenesulfonamideVariableVariable

The results showed that 4-(2-amino-ethyl)-benzenesulfonamide significantly decreased both perfusion pressure and coronary resistance compared to the control group, suggesting its potential as a cardiovascular agent through modulation of calcium channels .

2. Antitumor Activity

Another area of research focuses on the antitumor properties of benzenesulfonamide derivatives. A series of compounds containing an N-(7-indolyl)benzenesulfonamide pharmacophore was synthesized and evaluated for their antitumor activity against P388 murine leukemia cells.

Case Study: Antitumor Effects

In a study analyzing cell cycle dynamics, two classes of potent inhibitors were identified:

  • Class A : Agents that disrupted mitosis.
  • Class B : Agents causing G1 phase accumulation.

The structure-activity relationship (SAR) indicated that specific substituents on the benzenesulfonamide scaffold could enhance antitumor efficacy .

3. Enzyme Inhibition

Benzenesulfonamides have also been evaluated for their inhibitory effects on carbonic anhydrases (CAs), particularly CA IX, which is implicated in tumorigenesis.

Table 2: Inhibition Potency of Benzenesulfonamides Against Carbonic Anhydrases

Compound NameIC50 (nM) CA IXIC50 (μM) CA II
4e10.931.55
4g15.002.00
4h25.063.92

The compounds exhibited remarkable selectivity for CA IX over CA II, with compound 4e showing the highest potency against CA IX . Furthermore, these compounds induced apoptosis in MDA-MB-231 breast cancer cells, indicating their potential as therapeutic agents .

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